molecular formula C14H12BrIN2O4 B11554691 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11554691
M. Wt: 479.06 g/mol
InChI Key: AOWCNLSTHQEZAF-REZTVBANSA-N
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Description

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common route includes the reaction of 4-bromo-2-methoxyphenol with an appropriate acetohydrazide derivative under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity

Properties

Molecular Formula

C14H12BrIN2O4

Molecular Weight

479.06 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(5-iodofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H12BrIN2O4/c1-20-12-6-9(15)2-4-11(12)21-8-14(19)18-17-7-10-3-5-13(16)22-10/h2-7H,8H2,1H3,(H,18,19)/b17-7+

InChI Key

AOWCNLSTHQEZAF-REZTVBANSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)I

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)I

Origin of Product

United States

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